molecular formula C23H27N3O3S B368446 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone CAS No. 920116-87-6

2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone

Katalognummer: B368446
CAS-Nummer: 920116-87-6
Molekulargewicht: 425.5g/mol
InChI-Schlüssel: GIYYXGAJSNKQPG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone is a benzimidazole derivative featuring a thioether-linked 2,4-dimethylphenoxyethyl side chain and a morpholinoethanone moiety. Benzimidazole scaffolds are well-documented for their pharmacological versatility, including antimicrobial, antitumor, and receptor-modulating activities . The morpholine ring in this compound likely enhances solubility and metabolic stability, while the 2,4-dimethylphenoxy group may influence lipophilicity and target binding .

Eigenschaften

IUPAC Name

2-[2-[2-(2,4-dimethylphenoxy)ethylsulfanyl]benzimidazol-1-yl]-1-morpholin-4-ylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O3S/c1-17-7-8-21(18(2)15-17)29-13-14-30-23-24-19-5-3-4-6-20(19)26(23)16-22(27)25-9-11-28-12-10-25/h3-8,15H,9-14,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYYXGAJSNKQPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCSC2=NC3=CC=CC=C3N2CC(=O)N4CCOCC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone , with CAS number 920116-87-6, is a benzoimidazole derivative known for its potential biological activities. This article reviews its synthesis, biological evaluations, and mechanisms of action based on diverse scientific literature.

  • Molecular Formula : C23_{23}H27_{27}N3_{3}O3_{3}S
  • Molecular Weight : 425.5 g/mol

Synthesis

The synthesis of this compound typically involves the reaction of 2,4-dimethylphenol with thioether derivatives followed by cyclization to form the benzoimidazole moiety. Various synthetic routes have been explored to enhance yield and purity, often utilizing solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) under controlled conditions.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, primarily in the fields of anticancer , antioxidant , and anti-inflammatory effects. Below are detailed findings:

Anticancer Activity

  • Mechanism of Action : The compound has been shown to interact with DNA, potentially acting as a DNA minor groove binder. This interaction can inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription.
  • Case Studies :
    • In vitro studies demonstrated that derivatives of benzoimidazole significantly inhibit the proliferation of various cancer cell lines including Hep3B (liver cancer), with IC50 values comparable to established chemotherapeutics like doxorubicin .
    • A study reported that specific derivatives induced cell cycle arrest at the G2-M phase, suggesting their role in halting cancer progression .

Antioxidant Activity

The antioxidant potential was assessed using DPPH radical scavenging assays. Compounds similar to 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone exhibited significant free radical scavenging activity, indicating their potential use in oxidative stress-related conditions .

Anti-inflammatory Effects

Research has highlighted the anti-inflammatory properties of benzoimidazole derivatives. These compounds may inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), contributing to their therapeutic potential against inflammatory diseases .

Data Table: Biological Activity Summary

Activity TypeAssay MethodObserved EffectReference
AnticancerCell viability assaysIC50 values comparable to doxorubicin
AntioxidantDPPH radical scavenging assaySignificant scavenging activity
Anti-inflammatoryCytokine inhibition assaysReduced levels of pro-inflammatory cytokines

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

The compound is primarily studied for its anticancer activity . Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines, making it a candidate for further development as an anticancer agent.

Anticancer Activity

Recent studies have demonstrated that compounds structurally similar to 2-(2-((2-(2,4-dimethylphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)-1-morpholinoethanone show potent antitumor effects. For example:

  • Cytotoxicity Testing : The National Cancer Institute (NCI) has evaluated related compounds using protocols that assess their ability to inhibit cell growth across numerous cancer cell lines. Results indicate that these compounds can significantly reduce tumor cell viability, with IC50 values often in the low micromolar range .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the benzimidazole and morpholino groups can lead to variations in biological activity. Research efforts focus on synthesizing derivatives to identify more potent analogs with improved pharmacological profiles .

Case Study 1: Antitumor Efficacy

In a study assessing the anticancer properties of related benzimidazole derivatives, several compounds were shown to exhibit high levels of cytotoxicity against breast cancer (MDA-MB-231) and hepatocellular carcinoma (HepG2) cell lines. The most effective compound demonstrated an IC50 value comparable to standard chemotherapeutics like doxorubicin .

Case Study 2: Molecular Docking Studies

Molecular docking simulations have been conducted to predict the binding affinities of these compounds to key proteins involved in cancer progression, such as cyclin-dependent kinases (CDKs). These studies suggest that modifications to the compound can enhance binding interactions, potentially leading to greater therapeutic efficacy .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

  • Synthetic Accessibility: The target compound’s morpholinoethanone group may offer synthetic advantages over thiomorpholino derivatives (e.g., Compound 11 in ), which reported a low yield (9.19%). Morpholine rings are often easier to functionalize and stabilize under standard conditions .
  • Substituent Effects: The 2,4-dimethylphenoxyethylthio side chain distinguishes the target compound from benzylthio analogs (e.g., ).

Key Observations :

  • Replacing the acetic acid group with morpholinoethanone may reduce polarity, improving blood-brain barrier penetration .
  • Antimicrobial Potential: Analogous compounds with sulfur-containing side chains (e.g., benzylthio in ) exhibit antimicrobial activity, implying the target compound’s 2,4-dimethylphenoxyethylthio group could confer similar properties.
Pharmacokinetic and Physicochemical Comparisons

Table 3: Pharmacokinetic Properties

Compound Class/Example LogP (Predicted) Solubility (µg/mL) Metabolic Stability Reference
Target Compound ~3.5 (estimated) Moderate High (morpholine) N/A
2-(2-(4-Fluorophenyl)-1H-benzo[d]imidazol-1-yl)acetic acid 2.8 High Moderate [1]
2-(2-(Benzylthio)-1H-benzo[d]imidazol-1-yl)acetic acid 3.1 Low Low (CYP3A4 substrate) [7]
1-(1H-Benzo[d]imidazol-1-yl)-2-((1,3,4-oxadiazol-2-yl)thio)ethanone 2.5 Moderate High [9]

Key Observations :

  • Metabolic Stability: The morpholine ring is resistant to oxidative metabolism, unlike thiomorpholino or benzylthio groups, which are prone to CYP450-mediated degradation .

Vorbereitungsmethoden

Condensation with Malononitrile Derivatives

Benzene-1,2-diamine reacts with 2-methylenemalononitrile under acidic conditions to form 2-((2-aminophenyl)amino)methylene)malononitrile. Cyclization in hydrochloric acid yields 4-amino-1H-benzo[b][1,diazepine-3-carbonitrile derivatives. For the target compound, this step likely forms the benzimidazole core before functionalization with thioether and morpholine groups.

Reaction Conditions:

  • Reflux in ethanol or methanol.

  • Acid catalysts (e.g., HCl).

  • Temperature: 80–100°C.

Morpholinoethanone Functionalization

The morpholinoethanone group is introduced via acylation or alkylation. Patent literature highlights the use of carbonyldiimidazole (CDI) as a condensing agent for amide bond formation.

Acylation with Morpholine

A benzimidazole-thioether intermediate bearing a carboxylic acid group reacts with morpholine using CDI:

Benzimidazole-S-CH2CH2O-C6H3(CH3)2-COOH+MorpholineCDITarget Compound\text{Benzimidazole-S-CH}2\text{CH}2\text{O-C}6\text{H}3(\text{CH}3)2\text{-COOH} + \text{Morpholine} \xrightarrow{\text{CDI}} \text{Target Compound}

Optimized Conditions:

  • Solvent: Dichloromethane or THF.

  • Temperature: 0–25°C.

  • Yield: 50–65%.

Purification and Salt Formation

Purification is critical for achieving high purity. The patent WO2013150545A2 emphasizes recrystallization from acetonitrile or ethanol to isolate intermediates. For the target compound, mesylate salt formation enhances crystallinity:

Mesylation Protocol

  • Dissolve the free base in ethanol.

  • Add methanesulfonic acid dropwise at 0–5°C.

  • Filter and wash with cold ethanol.

Purity Enhancement:

  • Crude purity: 70–80% → 95% after recrystallization.

Comparative Analysis of Synthetic Routes

The table below summarizes hypothetical routes based on analogous syntheses:

StepReagents/ConditionsYield (%)Purity (%)
Benzimidazole coreBenzene-1,2-diamine + malononitrile/HCl7085
Thioether formation2-(2,4-Dimethylphenoxy)ethanethiol + K2_2CO3_36590
Morpholine acylationCDI, Morpholine, THF6088
Final purificationRecrystallization (acetonitrile)95

Challenges and Optimization Opportunities

  • Regioselectivity : Ensuring substitution at the correct position on the benzimidazole ring.

  • Thiol Stability : Oxidation of thioether intermediates necessitates inert atmospheres.

  • Scalability : CDI-mediated reactions may require cost-effective alternatives for large-scale production.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.